molecular formula C17H14N2O2S2 B11494457 4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11494457
M. Wt: 342.4 g/mol
InChI Key: CECCLQJZURDEHP-UHFFFAOYSA-N
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Description

4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of furan, thiophene, and pyridine rings in its structure suggests that it may exhibit diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile can be achieved through multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . The reaction conditions typically include the use of a base such as sodium ethoxide and solvents like N,N-dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is not fully understood, but it is likely to involve interactions with specific molecular targets. The presence of multiple functional groups suggests that it could engage in various binding interactions with enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile apart is its unique combination of furan, thiophene, and pyridine rings, along with the presence of sulfur and nitrile groups. This structural diversity may confer unique chemical and biological properties, making it a valuable compound for further study and application.

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-(5-ethylsulfanyl-2-methylfuran-3-yl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C17H14N2O2S2/c1-3-22-16-8-11(10(2)21-16)12-7-14(15-5-4-6-23-15)19-17(20)13(12)9-18/h4-8H,3H2,1-2H3,(H,19,20)

InChI Key

CECCLQJZURDEHP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(O1)C)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N

Origin of Product

United States

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